6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-oxo-N-quinolin-6-yl-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-13-7-12(16-8-17-13)14(20)18-10-3-4-11-9(6-10)2-1-5-15-11/h1-8H,(H,18,20)(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPGPCDDVVCJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=O)NC=N3)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide typically involves the condensation of quinoline derivatives with pyrimidine precursors. One common method involves the reaction of 6-aminoquinoline with 4-chloropyrimidine-5-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline-6-carboxylic acid derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide with key analogs, focusing on structural variations, synthesis, and physicochemical properties.
Substituent Variations on the Pyrimidine Core
6-Hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide (BK44524)
- Structure: Differs in the aromatic substituent (4-methylpyridin-2-yl vs. quinolin-6-yl).
- Synthesis : Commercially available in multiple quantities (1 g to 25 g) with a reported molecular weight of 256.25 g/mol .
(E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n)
- Structure: Replaces the pyrimidine-carboxamide core with an acrylamide linker and bromoquinoline group.
- Synthesis : Synthesized via Route A (53% yield) and confirmed by ESI-MS ([M+H]+ = 375) .
- Key Difference : The acrylamide moiety introduces conformational flexibility, which may alter pharmacokinetic profiles compared to rigid carboxamides.
Quinoline-Based Analogs from Patent Literature
(E)-N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyanoquinolin-6-yl)-4-(dimethylamino)but-2-enamide (Example 138)
- Structure: Shares a quinoline core but incorporates a cyano group, chloro substituent, and enamide side chain.
- Molecular Weight : MS (M+1) = 639, significantly higher due to the extended substituents .
N-(3-Cyano-4-(3-ethynylphenylamino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
- Structure : Features a piperidinylidene-acetamide side chain and ethynylphenyl group.
- Synthesis : Prepared via multi-step routes analogous to Example 2 in patent literature .
- Key Difference : The ethynyl group enables click chemistry modifications, offering versatility in drug conjugate development.
Thieno-Pyrimidine Derivatives
2-Amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide (DB06969)
- Structure: Replaces the pyrimidine core with a thieno-pyrimidine ring and includes a pyrrolidinylethoxy group.
- Key Difference: The sulfur atom in the thieno-pyrimidine core alters electron distribution, possibly enhancing binding to cysteine-rich active sites.
Critical Analysis
- Structural Impact on Bioactivity: The quinolin-6-yl group in the target compound likely enhances π-π stacking interactions in hydrophobic binding pockets compared to pyridinyl analogs like BK44524 .
- Synthetic Feasibility: Acrylamide derivatives (e.g., 6n) achieve moderate yields (53%), whereas patent compounds require multi-step routes with unoptimized yields .
- Thermodynamic Stability: Thieno-pyrimidine derivatives (e.g., DB06969) may exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects .
Biological Activity
6-Hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in research and medicine.
Chemical Structure and Properties
The compound features a unique dual-ring system combining quinoline and pyrimidine, which enhances its reactivity and biological activity. The structural formula can be represented as follows:
Target Enzymes
This compound primarily targets cyclin-dependent kinase 2 (CDK2) and other kinases involved in cell cycle regulation. Inhibition of CDK2 disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to apoptosis in cancer cells .
Biochemical Pathways
The compound's inhibition of CDK2 affects several biochemical pathways, particularly those related to cell proliferation and survival. By modulating these pathways, the compound exhibits potential anti-cancer properties .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines have been reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT116 | 8.3 |
These findings suggest that the compound has promising potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It acts as a dual inhibitor of enzymes involved in the arachidonic acid pathway, specifically mPGES-1 and 5-LOX, leading to a reduction in pro-inflammatory mediators.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of pyrimidine compounds, including this compound. Results showed significant growth inhibition in treated cell lines compared to controls .
- Enzyme Inhibition Studies : Another study focused on the inhibition of CDK2 by this compound, demonstrating that it effectively disrupts cell cycle progression in vitro, leading to increased apoptosis rates in cancer cells.
Research Applications
The compound is not only valuable in cancer research but also serves as a biochemical probe for studying enzyme interactions and cellular processes. Its unique structure allows for diverse applications in organic synthesis and material science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
